3-(4-Fluoro-phenoxy)-5-trifluoromethyl-pyridine-2-carboxylic acid
Overview
Description
The compound “3-(4-Fluoro-phenoxy)-5-trifluoromethyl-pyridine-2-carboxylic acid” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The pyridine ring is substituted at the 3-position with a 4-fluoro-phenoxy group and at the 5-position with a trifluoromethyl group. Additionally, a carboxylic acid group is attached to the 2-position of the pyridine ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridine ring, the 4-fluoro-phenoxy group, the trifluoromethyl group, and the carboxylic acid group. The presence of these functional groups would likely confer specific physical and chemical properties to the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in the molecule. For instance, the carboxylic acid group might undergo reactions typical of carboxylic acids, such as esterification or amide formation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group could increase the compound’s water solubility, while the fluorine atoms could affect the compound’s reactivity and stability .Scientific Research Applications
Chemical Synthesis and Crystal Structure
Adducts with Copper(II) Chloride : 1,1,1-Trifluoro-4-methoxy-4-aryl-but-3-en-2-ones react with 2-pyridylcarboxamidrazone to produce compounds which further react with copper(II) chloride to give adducts. These are isomerized to cyclic pyrazolic forms, and their crystal structures have been analyzed, providing insights into their potential applications in the field of anticancer drug development (Bonacorso et al., 2003).
Routes to Trifluoromethyl-Substituted Pyridine- and Quinolinecarboxylic Acids : Strategies for the preparation of pyridinecarboxylic acids and quinolinecarboxylic acids bearing trifluoromethyl substituents have been developed, showcasing the versatility of these compounds in chemical synthesis (Cottet et al., 2003).
Material Science and Polymer Chemistry
Aromatic Polyamides Synthesis : Research on the synthesis of aromatic polyamides containing ether and bulky fluorenylidene groups from bis(ether-carboxylic acids) highlights the applications in developing materials with high thermal stability and solubility in organic solvents (Hsiao et al., 1999).
Polymer Solar Cells : Novel alcohol-soluble conjugated polymers with pyridine incorporated in the side chains have been used as cathode interfacial layers for polymer solar cells. This research demonstrates the potential of these compounds in enhancing the efficiency of solar cells (Chen et al., 2017).
Biochemistry and Medical Research
pH Sensitive Probes : The development of fluorinated o-aminophenol derivatives for intracellular pH measurement showcases the biomedical applications of these compounds as pH-sensitive probes (Rhee et al., 1995).
Prostate Cancer Imaging Agent : A study on 2-(3-{1-carboxy-5-[(6-[18F]Fluoro-Pyridine-3-Carbonyl)-Amino]-Pentyl}-Ureido)-Pentanedioic Acid, a PSMA-based PET imaging agent, illustrates the use of fluoropyridine derivatives in prostate cancer diagnosis (Chen et al., 2011).
Future Directions
properties
IUPAC Name |
3-(4-fluorophenoxy)-5-(trifluoromethyl)pyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F4NO3/c14-8-1-3-9(4-2-8)21-10-5-7(13(15,16)17)6-18-11(10)12(19)20/h1-6H,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVQABTSNQRGNSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(N=CC(=C2)C(F)(F)F)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F4NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluoro-phenoxy)-5-trifluoromethyl-pyridine-2-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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